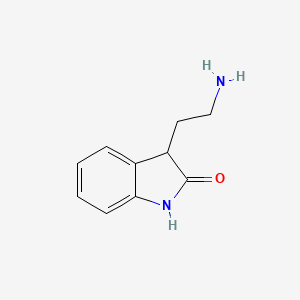
3-(2-氨基乙基)-1,3-二氢-2H-吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as tryptamine, is a naturally occurring monoamine alkaloid. It is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin. Tryptamine is found in various plants, fungi, and animals, and it plays a significant role in neurotransmission and other biological processes .
科学研究应用
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
作用机制
Target of Action
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as 3-(2-aminoethyl)indolin-2-one, is a complex compound with a structure similar to that of serotonin . Serotonin, also known as 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a crucial role in various physiological processes . Therefore, it’s plausible that 3-(2-aminoethyl)indolin-2-one may interact with serotonin receptors, which are its primary targets .
Mode of Action
Given its structural similarity to serotonin, it’s likely that it interacts with serotonin receptors in a similar manner . This interaction could lead to changes in the transmission of signals in the nervous system, affecting mood, cognition, and other physiological processes .
Biochemical Pathways
The biochemical pathways affected by 3-(2-aminoethyl)indolin-2-one are likely to be similar to those influenced by serotonin. Serotonin is involved in numerous biochemical pathways, including those related to mood regulation, digestion, and sleep . .
Pharmacokinetics
Given its structural similarity to serotonin, it’s plausible that it may have similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
The molecular and cellular effects of 3-(2-aminoethyl)indolin-2-one’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin . These effects could potentially include changes in mood, cognition, digestion, and sleep patterns . .
Action Environment
The action, efficacy, and stability of 3-(2-aminoethyl)indolin-2-one are likely to be influenced by various environmental factors. These could include the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes . Understanding these factors is crucial for predicting the compound’s behavior in different physiological contexts.
生化分析
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one remains unclear. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods:
Reduction of Indole-3-acetaldehyde: This method involves the reduction of indole-3-acetaldehyde using sodium borohydride (NaBH4) in methanol to yield tryptamine.
Decarboxylation of Tryptophan: Tryptophan can be decarboxylated using pyridoxal phosphate as a cofactor to produce tryptamine.
Industrial Production Methods
Industrial production of tryptamine typically involves the decarboxylation of tryptophan using enzymatic or chemical methods. The enzymatic method employs tryptophan decarboxylase, while the chemical method uses high temperatures and acidic conditions to achieve decarboxylation .
化学反应分析
Types of Reactions
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: Tryptamine can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: Reduction of tryptamine can yield dihydrotryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted tryptamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Dihydrotryptamine.
Substitution: Various substituted tryptamines.
相似化合物的比较
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one is similar to other indole derivatives, such as:
Serotonin (5-hydroxytryptamine): Both compounds share a common indole structure and play roles in neurotransmission.
Melatonin (5-methoxy-N-acetyltryptamine): Melatonin is derived from tryptamine and is involved in regulating sleep-wake cycles.
Bufotenin (5-hydroxy-N,N-dimethyltryptamine): Bufotenin is a naturally occurring tryptamine derivative with psychoactive properties.
The uniqueness of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one lies in its versatility as a precursor to various biologically active compounds and its role in multiple physiological processes .
属性
IUPAC Name |
3-(2-aminoethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDFIVJGWVHZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
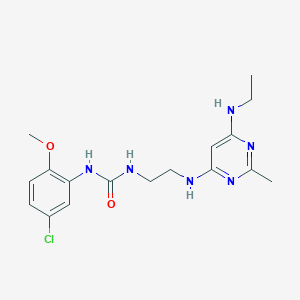
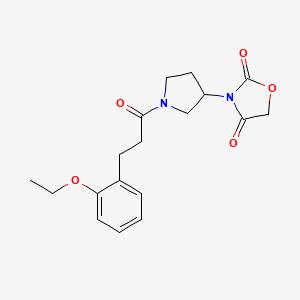
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
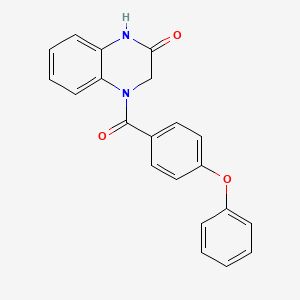
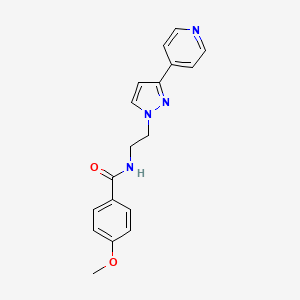
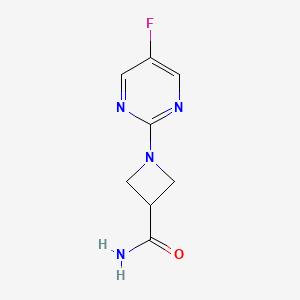
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
